molecular formula C13H10FN3O B2489339 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-85-1

3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No. B2489339
CAS RN: 255710-85-1
M. Wt: 243.241
InChI Key: SDFPUKYEUGZSEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multi-step reactions, where key strategies include the Gewald synthesis technique, Vilsmeier-Haack reaction, and the condensation of chalcones with hydrazine hydrate. These methods yield compounds with significant structural similarity to 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile, indicating a sophisticated approach to its synthesis involving the formation of the pyrazole core, followed by functionalization with the fluorophenyl and nitrile groups (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has been extensively characterized using single-crystal X-ray diffraction. These analyses reveal that the molecules are essentially planar, apart from certain groups which are oriented roughly perpendicular to the rest of the molecule, highlighting the planarity and potential π-conjugation within the molecular structure, conducive to its chemical reactivity and interactions (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is influenced by the presence of functional groups such as fluorophenyl and nitrile, which can undergo various chemical reactions including nucleophilic substitution and addition reactions. The fluorine atom, being highly electronegative, affects the electron distribution within the molecule, thereby influencing its chemical behavior in organic synthesis (Bonacorso et al., 2015).

Scientific Research Applications

Molecular Synthesis and Biological Activity

Research indicates the significance of molecular modification and synthesis in discovering drugs with desired pharmacological profiles. A study explored the synthesis of a related pyrazole derivative and assessed its biological activities, including analgesic, anti-inflammatory, and vasorelaxant effects. The study concluded that this derivative exhibits a safe toxicity profile and its analgesic activity might be linked to the NO/cGMP pathway and K+ channels observed in the vasorelaxant effect (Oliveira et al., 2017).

Drug Discovery and Psoriasis Treatment

Another study focused on structural optimization of a lead compound for the treatment of psoriasis, leading to the discovery of potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in a psoriatic animal model, presenting a potential drug candidate for psoriasis treatment (Li et al., 2016).

Vasorelaxant and Antinociceptive Effects

Research on another pyrazole compound, LQFM-021, unveiled its peripheral antinociceptive effect and the involvement of opioid receptors and the NO/cGMP/K(ATP) pathway. This study underlines the compound's potential in treating pain without compromising motor activity in animals (Florentino et al., 2015).

Pathological Pain Model Effects

Compounds structurally related to 3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile were evaluated for their effects on a pathological pain model in mice. Some compounds exhibited anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

properties

IUPAC Name

3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFPUKYEUGZSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

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